molecular formula C8H7BrFNO3 B1459841 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene CAS No. 1805414-38-3

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene

Cat. No.: B1459841
CAS No.: 1805414-38-3
M. Wt: 264.05 g/mol
InChI Key: AKQNOWPCIKXUPX-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol. This compound consists of a benzene ring substituted with bromine, ethoxy, fluorine, and nitro groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene typically involves multiple steps, including nitration, bromination, and ethoxylation reactions. The general synthetic route can be summarized as follows:

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a bromine-containing reagent.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation, due to the presence of the benzene ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents and conditions for these reactions include acids, bases, catalysts, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-5-ethoxy-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.

    1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene: Another isomer with a different arrangement of the substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-5-ethoxy-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNOWPCIKXUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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